3-(Thiophene-2-sulfonamido)benzoic acid
Overview
Description
3-(Thiophene-2-sulfonamido)benzoic acid is an organic compound with the molecular formula C11H9NO4S2 and a molecular weight of 283.32 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a thiophene-2-sulfonamido group. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophene-2-sulfonamido)benzoic acid typically involves the sulfonation of thiophene followed by amide formation with benzoic acid derivatives. One common method includes:
Sulfonation of Thiophene: Thiophene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the 2-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophene-2-sulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamido group can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(Thiophene-2-sulfonamido)benzoic acid is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biochemistry: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Thiophene-2-sulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with active site residues, while the thiophene ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Thiophene-2-sulfonamido)methylbenzoic acid
- 3-(Thiophene-2-sulfonamido)phenylacetic acid
Uniqueness
3-(Thiophene-2-sulfonamido)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the thiophene and benzoic acid moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research .
Biological Activity
3-(Thiophene-2-sulfonamido)benzoic acid is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a thiophene ring, which is known to enhance the pharmacological properties of various drugs. The biological activity of this compound can be explored through its mechanisms of action, therapeutic applications, and structure-activity relationships.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates that the compound contains both a benzoic acid moiety and a thiophene sulfonamide group, which are crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis. This inhibition leads to bacteriostatic effects against various bacterial strains.
- Antiproliferative Effects : Studies have indicated that compounds with similar structures exhibit antiproliferative effects on cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Anti-inflammatory Properties : The thiophene ring may contribute to anti-inflammatory effects by modulating pathways associated with cytokine production and oxidative stress.
Antimicrobial Activity
A series of studies have demonstrated the antimicrobial efficacy of sulfonamide derivatives, including this compound. The following table summarizes the minimum inhibitory concentrations (MICs) against selected bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These results suggest that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria.
Anticancer Activity
The antiproliferative effects were assessed in various cancer cell lines. The following table presents the IC50 values for this compound:
Cell Line | IC50 (µM) |
---|---|
HL60 (leukemia) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
These findings indicate that the compound has promising anticancer activity, particularly in leukemia cells.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. The results indicated a strong correlation between the presence of the thiophene ring and increased antibacterial activity, highlighting its potential as a lead compound for further development .
- Antiproliferative Activity in Cancer Models : In vitro studies conducted on HL60 cells demonstrated that treatment with this compound led to significant apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation . This suggests that the compound may serve as a potential therapeutic agent in leukemia treatment.
Properties
IUPAC Name |
3-(thiophen-2-ylsulfonylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S2/c13-11(14)8-3-1-4-9(7-8)12-18(15,16)10-5-2-6-17-10/h1-7,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLIUHOTRGFJQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001276898 | |
Record name | 3-[(2-Thienylsulfonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82068-34-6 | |
Record name | 3-[(2-Thienylsulfonyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82068-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2-Thienylsulfonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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